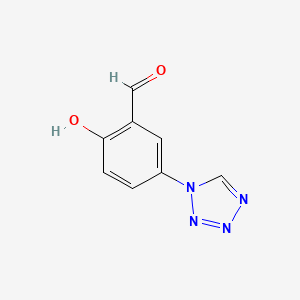
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol
Descripción general
Descripción
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is a chemical compound known for its unique structure and properties It is characterized by a naphthalene ring system with four methyl groups and a hydroxyl group attached to the second carbon of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde using sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde or 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthone.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine: Similar structure but with an amine group instead of a hydroxyl group.
6,6′′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′6′,2′′-terpyridine: A related compound with a benzotriazine ring system.
Uniqueness
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C15H22O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9,16H,7-8,10H2,1-4H3 |
Clave InChI |
PXKDLMVKFZOLKA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)CO)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
![4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)






![methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8638629.png)





